molecular formula C17H19NO6 B11300547 N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine

N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine

Cat. No.: B11300547
M. Wt: 333.3 g/mol
InChI Key: WALOXTDZLGTBHG-UHFFFAOYSA-N
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Description

N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine typically involves the esterification of 4-ethyl-2-oxo-2H-chromene-7-carboxylic acid with beta-alanine. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole to activate the carboxylic acid group . The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine involves its interaction with specific molecular targets. The chromene moiety can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound can generate reactive oxygen species (ROS) upon photoactivation, which can induce cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine
  • 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
  • 7-amino-4-methylcoumarin derivatives

Uniqueness

N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the beta-alanine moiety enhances its solubility and bioavailability compared to other coumarin derivatives .

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

3-[2-(4-ethyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid

InChI

InChI=1S/C17H19NO6/c1-3-11-8-16(21)24-14-9-12(4-5-13(11)14)23-10(2)17(22)18-7-6-15(19)20/h4-5,8-10H,3,6-7H2,1-2H3,(H,18,22)(H,19,20)

InChI Key

WALOXTDZLGTBHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCCC(=O)O

Origin of Product

United States

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